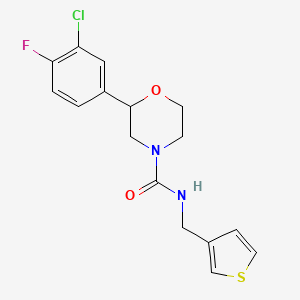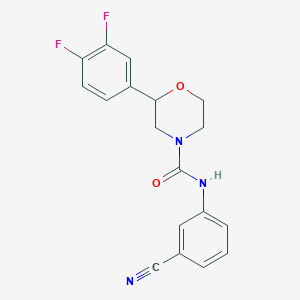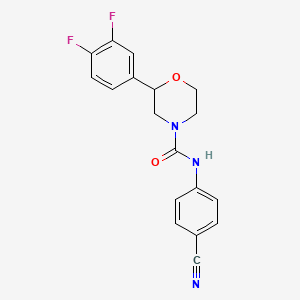
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, also known as CFMTI, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. CFMTI has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and circadian rhythm disorders.
Wirkmechanismus
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is a potent and selective inhibitor of CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide binds to the ATP-binding site of CK1δ and inhibits its kinase activity. By inhibiting CK1δ, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide regulates various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, including the regulation of circadian rhythms, the inhibition of the Wnt/β-catenin signaling pathway, and the regulation of DNA damage response. In animal models, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to improve the sleep-wake cycle and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to regulate various cellular processes, and its potential therapeutic applications in cancer, neurological disorders, and circadian rhythm disorders. However, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide also has several limitations, including its low solubility in aqueous solutions and its potential toxicity at higher concentrations.
Zukünftige Richtungen
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several potential future directions, including its further development as a therapeutic agent for cancer, neurological disorders, and circadian rhythm disorders. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide may also be used as a tool compound to study the role of CK1δ in various cellular processes. Furthermore, the development of more potent and selective inhibitors of CK1δ may lead to the discovery of novel therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-(3-chloro-4-fluorophenyl) acetic acid, which is then converted to its acid chloride derivative. The acid chloride is then reacted with thiophen-3-ylmethylamine to form the corresponding amide. The amide is then reacted with morpholine-4-carboxylic acid to form the final product, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide. The overall yield of the synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and circadian rhythm disorders. In cancer, CK1δ has been shown to play a crucial role in regulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various types of cancer. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inhibiting the Wnt/β-catenin signaling pathway. In neurological disorders, CK1δ has been shown to regulate the circadian rhythms and the sleep-wake cycle. 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to improve the sleep-wake cycle in animal models of neurological disorders. In circadian rhythm disorders, 2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to regulate the circadian rhythms by inhibiting CK1δ.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2S/c17-13-7-12(1-2-14(13)18)15-9-20(4-5-22-15)16(21)19-8-11-3-6-23-10-11/h1-3,6-7,10,15H,4-5,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAKCMZZXYRILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CSC=C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-fluorophenyl)-N-[(1-methylimidazol-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627531.png)
![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone](/img/structure/B6627544.png)
![3-[3-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627547.png)
![N-(4-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6627549.png)
![9-hydroxy-N-(2-pyrazol-1-ylcyclohexyl)-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627561.png)
![2-(3,4-difluorophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6627569.png)
![3-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B6627572.png)
![2-(3,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]morpholine-4-carboxamide](/img/structure/B6627580.png)
![2-(3,4-difluorophenyl)-N-[[4-(methylcarbamoyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B6627590.png)
![2-(3,4-difluorophenyl)-N-[4-(methylcarbamoyl)phenyl]morpholine-4-carboxamide](/img/structure/B6627603.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)